1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride
Description
The compound 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride is a dihydrochloride salt featuring a cyclopenta-thiazole core linked to a methanamine group. Its structure combines a bicyclic thiazole system with a primary amine, protonated as a dihydrochloride to enhance solubility and stability.
Properties
Molecular Formula |
C7H12Cl2N2S |
|---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-4-7-9-5-2-1-3-6(5)10-7;;/h1-4,8H2;2*1H |
InChI Key |
ABSJKPOPSYFMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the cyclopenta[d][1,3]thiazole ring.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine compound to its dihydrochloride salt form, enhancing its stability and solubility.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta-Thiazole Derivatives
(a) 2-{4H,5H,6H-Cyclopenta[D][1,3]thiazol-2-yl}ethan-1-amine Dihydrochloride Hydrate
- CAS : 933698-13-6
- Molecular Formula : C9H14Cl2N2S (assuming dihydrochloride and hydration)
- Key Differences : Substitution of methanamine with ethylamine, introducing a longer alkyl chain. This modification may increase lipophilicity and alter receptor binding compared to the shorter methanamine derivative. Purity is reported as 95% .
(b) 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine Hydrochloride
- CAS : 82514-58-7
- Molecular Formula : C6H9ClN2S
- Key Differences : The amine is directly attached to the thiazole ring without a methylene linker. This reduces conformational flexibility and could diminish solubility due to the absence of a protonatable dihydrochloride group .
(c) 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one
- CAS : 1211510-76-7
- Molecular Formula: C8H9NOS
- The molecular weight (167.23 g/mol) is lower than the dihydrochloride salt, and it exists as a liquid at room temperature .
Heterocyclic Analogs with Modified Ring Systems
(a) 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride
- CAS : 2742657-67-4
- Molecular Formula : C5H10Cl2N4S
- Key Differences : Incorporation of a triazolo-thiazole system increases nitrogen content and aromaticity. The smaller molecular framework (229.13 g/mol) may enhance metabolic stability but reduce steric bulk compared to cyclopenta-thiazole derivatives .
(b) 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
- CID : 52176015
- Molecular Formula : C8H9ClN2OS
- This contrasts with the non-reactive dihydrochloride salt form of the target compound .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Modification | Notable Properties | References |
|---|---|---|---|---|---|
| 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride | Not explicitly provided | Estimated ~220–240 | Methanamine dihydrochloride | High solubility (salt form), basicity | [2, 11] |
| 2-{4H,5H,6H-Cyclopenta[D][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride hydrate | C9H14Cl2N2S | ~265.2 | Ethylamine dihydrochloride | 95% purity, enhanced lipophilicity | [11] |
| 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrochloride | C6H9ClN2S | 176.67 | Direct amine attachment | Reduced solubility (mono-HCl salt) | [7] |
| 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one | C8H9NOS | 167.23 | Ketone group | Liquid state, potential for nucleophilicity | [6, 10] |
| 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride | C5H10Cl2N4S | 229.13 | Triazolo-thiazole system | High nitrogen content, metabolic stability | [8] |
Research Implications and Trends
- Solubility and Bioavailability : Dihydrochloride salts (e.g., target compound and ethylamine analog) are preferred in drug development for improved aqueous solubility .
- Reactivity : The ketone derivative (CAS 1211510-76-7) offers a handle for further functionalization via Schiff base formation or Grignard reactions .
- Structural Rigidity : Compounds with direct amine attachment (e.g., CAS 82514-58-7) may exhibit restricted binding modes compared to flexible methanamine derivatives .
Biological Activity
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopenta[d][1,3]thiazole ring, which is known for its diverse biological properties. Its chemical formula is with a molecular weight of 241.18 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, which is critical for biological assays.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₂N₂S |
| Molecular Weight | 241.18 g/mol |
| IUPAC Name | 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine dihydrochloride |
| CAS Number | [933755-98-7] |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Research indicates that it may function as an inhibitor or modulator of key signaling pathways involved in various physiological processes.
Potential Targets:
- Enzymes : It may inhibit enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors could suggest potential applications in neuropharmacology.
Antimicrobial Properties
Studies have demonstrated that compounds related to cyclopenta[d][1,3]thiazole exhibit antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes.
Anticancer Activity
Research has indicated potential anticancer properties for this compound class. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of cyclopenta[d][1,3]thiazole derivatives. The results indicated that some compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .
- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines demonstrated that compounds similar to this compound induced significant cell death through apoptosis mechanisms .
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. Key findings include:
- Enhanced solubility leading to improved bioavailability.
- Structural modifications that increase potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
